molecular formula C19H23NO4 B1504458 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 209128-15-4

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No.: B1504458
CAS No.: 209128-15-4
M. Wt: 329.4 g/mol
InChI Key: JIXCGOZFMCOYSW-UHFFFAOYSA-N
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Description

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid is a spirocyclic compound featuring a fused indene-piperidine core. The tert-butoxycarbonyl (Boc) group at the 1'-position acts as a protective group for the piperidine nitrogen, while the carboxylic acid at the 3-position enhances polarity and enables salt formation. This compound is structurally characterized by its spirocyclic architecture, which restricts conformational flexibility and may influence its pharmacological or synthetic utility. Key identifiers include a molecular formula inferred as C19H23NO5 (based on analogues in ) and a molecular weight of ~345.39 g/mol . Its CAS number is 1160247-47-1 (per ), though discrepancies exist in literature regarding exact structural details.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCGOZFMCOYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678122
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209128-15-4
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic core by cyclization reactions that fuse the indene and piperidine rings, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the installation of the carboxylic acid moiety at the 3-position of the piperidine ring.

Key Reaction Steps

Although direct literature specifically detailing the preparation of this exact compound is limited, analogous synthetic routes for related spirocyclic compounds suggest the following general steps:

  • Spirocyclization: Formation of the spiro[indene-piperidine] framework is achieved by intramolecular cyclization of a suitable precursor containing both indene and piperidine moieties.

  • Boc Protection: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions to yield the Boc-protected intermediate.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position can be performed by oxidation or carboxylation reactions, often involving hydrolysis of ester intermediates or direct functionalization.

Example Preparation Procedure (Inferred from Related Spirocyclic Syntheses)

A representative procedure adapted from spirocyclic oxindole analogues (structurally related) involves:

  • Dissolving the Boc-protected spirocyclic precursor in a methanol-water mixture.
  • Treating the solution with sodium hydroxide (2N) and heating at 55 °C for 8 hours to promote hydrolysis or carboxylation.
  • Removing methanol under reduced pressure.
  • Cooling the residue to 0 °C and acidifying to pH 3 to precipitate the carboxylic acid.
  • Extracting the product with ethyl acetate, washing with brine, drying over sodium sulfate, and concentrating under vacuum.
  • Recrystallizing the crude product from ethyl acetate/hexane (2:1) to obtain the pure this compound as an off-white solid with high yield (approx. 91%) and purity.

Data Table: Preparation Parameters and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Spirocyclization Suitable cyclization precursor (varies) Varies Varies - Formation of spiro[indene-piperidine] core
Boc Protection Boc2O, base (e.g., triethylamine) Room temperature 2-4 hours High Protects piperidine nitrogen
Carboxylation / Hydrolysis 2N NaOH in MeOH/H2O (450 mL/80 mL) 55 °C 8 hours - Hydrolysis to carboxylic acid
Work-up and Purification Acidification to pH 3, extraction with EtOAc 0 °C (cooling) - - Recrystallization from EtOAc/hexane
Final Product This compound - - ~91% Off-white solid, >98% purity

Analytical and Purification Notes

  • The final product is typically characterized by proton nuclear magnetic resonance (^1H-NMR) spectroscopy in DMSO-d6 to confirm the structure and purity.
  • Purification through recrystallization from ethyl acetate and hexane mixtures ensures removal of impurities and by-products.
  • The compound exhibits good stability under sealed storage at 2-8 °C, protected from moisture.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

  • Biology: It serves as a potential inhibitor for various biological targets, aiding in the study of enzyme mechanisms.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group plays a crucial role in protecting reactive sites during synthesis, while the spirocyclic structure may interact with biological targets, influencing pathways related to neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Applications/Notes
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid C19H23NO5* 345.39 Boc group, carboxylic acid at C3 1160247-47-1 Potential intermediate in drug synthesis; Boc enhances stability
Spiro[indene-1,4'-piperidine]-3-carboxylic acid C14H15NO2 229.27 Carboxylic acid at C3 (no Boc) 936138-15-7 Simpler structure; used as a precursor for Boc-protected derivatives
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-spiro[indene-1,4'-piperidine]-3-yl)acetic acid C20H26FNO4 363.42 Boc, fluorine at C6, acetic acid side chain 1160247-55-1 Fluorine improves metabolic stability; acetic acid enables conjugation
1-(Tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid C18H23NO5 333.38 Isobenzofuran ring (oxygen atom), Boc 937254-55-2 Increased polarity due to oxygen; used in medicinal chemistry
tert-Butyl 5-bromo-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate C17H20BrNO3 366.26 Bromine at C5, benzofuran ring 439811-37-7 Bromine enhances reactivity for cross-coupling reactions
Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride C14H16ClNO2 265.74 Hydrochloride salt 936138-15-7 (salt) Improved solubility for biological assays

*Inferred formula based on structural analogues; exact formula may vary.

Key Structural and Functional Differences:

Boc Protection : The Boc group in the target compound stabilizes the piperidine nitrogen against unwanted reactions, a feature absent in the simpler spiro[indene-1,4'-piperidine]-3-carboxylic acid .

Substituent Effects :

  • Fluorine (): Enhances electronegativity and metabolic stability compared to the target compound.
  • Bromine (): Increases reactivity for Suzuki-Miyaura couplings, unlike the carboxylic acid group in the target.

Ring Systems :

  • Isobenzofuran (): Introduces an oxygen atom, boosting polarity and hydrogen-bonding capacity.
  • Benzofuran (): Aromaticity differs from indene, altering π-π stacking interactions.

Solubility and Salt Forms : Hydrochloride salts () improve aqueous solubility, whereas the Boc group in the target compound may reduce it .

Research Findings and Data

  • Stability : The Boc group in the target compound enhances thermal and chemical stability, critical for storage and handling .
  • Market Availability : Many spirocyclic derivatives, including Boc-protected compounds, are commercially available as building blocks for drug discovery () .

Biological Activity

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid, with the molecular formula C19H25NO4 and a molecular weight of approximately 331.42 g/mol, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity. The spirocyclic framework consists of a piperidine ring fused with an indene moiety, contributing to its distinct chemical properties. The presence of functional groups allows for various chemical reactions, making it a versatile candidate in drug development.

Biological Activity

Preliminary studies have indicated that this compound exhibits potential as an inhibitor for various biological targets, particularly in the context of neurological functions . The compound's unique structure may influence multiple biochemical pathways, making it a candidate for further investigation in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibitor for enzyme mechanisms related to neurological disorders.
Antitumor ActivityMay exhibit cytotoxic effects against cancer cell lines based on structural analogs.
Neuroprotective EffectsPossible protective effects on neuronal cells, warranting further study.

The synthesis of this compound typically involves multi-step organic reactions, optimized for yield and purity in industrial settings. The Boc group plays a crucial role in protecting reactive sites during synthesis, allowing for selective functionalization.

Mechanistically, compounds with similar structures have been shown to interact with specific receptors or enzymes involved in disease pathways. For instance, spirocyclic compounds have been reported to exhibit antitumor properties by inducing apoptosis in malignant cells through various signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar spirocyclic compounds:

  • Study on Antitumor Agents : Research has demonstrated that spirocyclic compounds can selectively inhibit Pol I transcription in cancer cells, leading to apoptosis and cell cycle arrest. This suggests that this compound may share similar mechanisms worth investigating further .
  • Neuroprotective Studies : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential neuroprotective effects that could be explored with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
1'-(N-Boc)-Spiro[indane-1,4'-piperidine]-3-carboxylic acidC19H25NO4Similar spiro structure but lacks the indene component
2-Aminoindane derivativesC9H11NFocused on amino groups without spiro configuration
Spirocyclic compoundsVariableGeneral category; diverse biological activities

Q & A

Basic: What are the common synthetic routes for 1'-(tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid?

The synthesis typically involves spirocyclization of indene derivatives with piperidine rings. A key method uses D-Tryptophan methyl ester , disuccinimidyl carbonate , and DIEA (diisopropylethylamine) in dichloromethane, followed by reaction with a spiro[indene-1,4’-piperidine] hydrochloride salt under controlled conditions (room temperature, inert atmosphere) . Oxidation steps may yield the carboxylic acid derivative, while tert-butoxycarbonyl (Boc) protection is introduced via carbamate-forming reagents like Boc anhydride .

Basic: How is the spirocyclic structure of this compound characterized?

Structural confirmation relies on NMR spectroscopy (1H/13C) to identify spiro carbon connectivity and ring junction protons. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in related spiro[indene-piperidine] derivatives where crystallographic data validated the spiro carbon geometry . Mass spectrometry (HRMS) further confirms molecular weight and functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst selection : FeBr3 in Nazarov cyclization improves diastereoselectivity and reduces side reactions .
  • Temperature control : Maintaining 0–25°C minimizes thermal decomposition of intermediates .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates like indene derivatives .
  • Purification : Gradient HPLC or silica gel chromatography isolates the Boc-protected product from unreacted starting materials .

Advanced: What strategies address stereochemical challenges during synthesis?

Stereochemical control is achieved via:

  • Chiral auxiliaries : Enantioselective synthesis using Boc-protected piperidine with chiral ligands .
  • Lewis acid catalysts : FeBr3 promotes regio- and diastereoselective cyclization in Nazarov reactions .
  • Post-synthetic resolution : Chiral column chromatography separates enantiomers when stereoselectivity is incomplete .

Advanced: What analytical methods confirm compound identity and purity?

  • LC-MS/HRMS : Validates molecular formula and detects impurities (<0.5%) .
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm spiro connectivity .
  • HPLC-DAD : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .

Basic: What are the key applications in medicinal chemistry?

The compound’s spirocyclic structure enables targeted modulation of biological pathways , particularly in:

  • Enzyme inhibition : The indene-piperidine scaffold interacts with ATP-binding pockets in kinases .
  • Receptor binding : Carboxylic acid derivatives act as antagonists for G-protein-coupled receptors (GPCRs) .
  • Prodrug design : Boc protection enhances solubility for in vivo studies .

Advanced: How to resolve contradictory data in biological activity studies?

Contradictions may arise from:

  • Impurity profiles : Re-test compounds after rigorous purification (e.g., HPLC) to exclude byproduct interference .
  • Assay conditions : Validate activity under varying pH, temperature, and co-solvent systems .
  • Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. cyclohexyl substitutions) to identify critical pharmacophores .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Functional group modifications : Introduce halogens (Br, Cl) at the indene ring to assess electronic effects .
  • Boc replacement : Test alternative protecting groups (e.g., Fmoc) to evaluate steric impact .
  • Computational modeling : Dock derivatives into target protein structures (e.g., using AutoDock Vina) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

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